molecular formula C19H18N4O2 B12245480 11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B12245480
M. Wt: 334.4 g/mol
InChI Key: MRVZHULSHXYELD-UHFFFAOYSA-N
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Description

11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that features a fused pyrido[1,2-a]pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, bioorganic chemistry, and materials science. The presence of multiple nitrogen atoms and a keto group within its structure makes it a versatile scaffold for various chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the keto group.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The compound can undergo various substitution reactions, especially at the nitrogen atoms and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are frequently employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, halogenated, and aminated products.

Mechanism of Action

The mechanism of action of 11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets and pathways. The compound’s keto group and nitrogen atoms play crucial roles in binding to biological targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its additional diazatricyclic structure, which provides enhanced stability and potential for diverse chemical modifications. This makes it a valuable scaffold for developing new therapeutic agents and materials.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

11-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C19H18N4O2/c24-18-6-3-4-15-14-8-13(11-23(15)18)10-21(12-14)17-9-19(25)22-7-2-1-5-16(22)20-17/h1-7,9,13-14H,8,10-12H2

InChI Key

MRVZHULSHXYELD-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC(=O)N5C=CC=CC5=N4

Origin of Product

United States

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